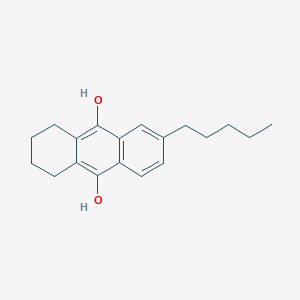
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol is a chemical compound that belongs to the class of tetrahydroanthracene derivatives It is characterized by the presence of a pentyl group at the 6th position and two hydroxyl groups at the 9th and 10th positions on the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol typically involves the hydrogenation of 6-pentyl-1,2,3,4-tetrahydroanthraquinone. The hydrogenation process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction is usually conducted in a well-stirred batch reactor at temperatures ranging from 30°C to 50°C and pressures between 0.10 to 0.20 MPa .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The reaction conditions are optimized to achieve maximum conversion rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of a catalyst.
Substitution: The hydroxyl groups at the 9th and 10th positions can undergo substitution reactions with various reagents to form different derivatives.
Major Products: The major products formed from these reactions include hydrogen peroxide (from oxidation) and various substituted derivatives (from substitution reactions) .
Applications De Recherche Scientifique
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol involves its interaction with molecular oxygen during the oxidation process. The compound undergoes hydrogenation to form 4HPAQH2, which is then oxidized by molecular oxygen to produce hydrogen peroxide. The reaction rate is influenced by the concentration of 4HPAQH2 and the oxygen pressure, with an activation energy of 41.3 kJ/mol .
Comparaison Avec Des Composés Similaires
- 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol
- 2-Pentylanthraquinone (PAQ)
- 6-Pentyl-1,2,3,4-tetrahydroantraquinone (4HPAQ)
Comparison: Compared to similar compounds, 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol is unique due to its specific structural features, such as the pentyl group at the 6th position and the hydroxyl groups at the 9th and 10th positions.
Propriétés
Numéro CAS |
98405-07-3 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
6-pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h10-12,20-21H,2-9H2,1H3 |
Clé InChI |
JRBHUHNVLLVVTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC2=C(C=C1)C(=C3CCCCC3=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
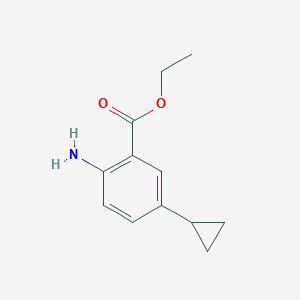
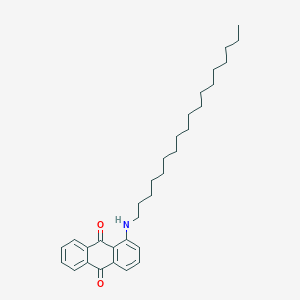
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
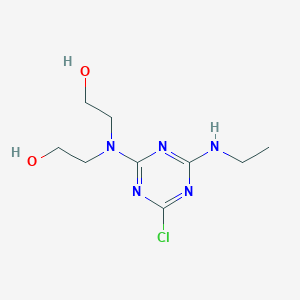
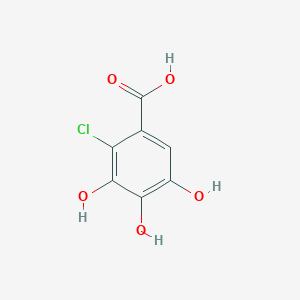
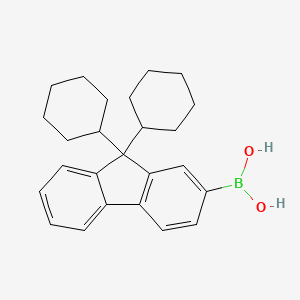
![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
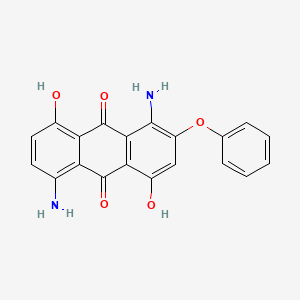

![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)


